(2E,5Z)-3-benzyl-2-(benzylimino)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one
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Overview
Description
(2E,5Z)-3-benzyl-2-(benzylimino)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5Z)-3-benzyl-2-(benzylimino)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Thiazolidinone Ring: This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of a catalyst.
Introduction of Benzyl Groups: Benzyl groups can be introduced through nucleophilic substitution reactions.
Formation of the Furan Ring: The furan ring can be synthesized via cyclization reactions involving appropriate precursors.
Final Assembly: The final compound is assembled through condensation reactions, often under specific temperature and pH conditions.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the benzyl and furan moieties.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction may produce amine-substituted thiazolidinones.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a precursor for synthesizing various derivatives with potential biological activities.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Antimicrobial Activity: Thiazolidinones are known for their antimicrobial properties, and this compound may exhibit similar activities.
Enzyme Inhibition: It can act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Medicine
Drug Development: The compound may be explored for its potential as a therapeutic agent in treating diseases like cancer, diabetes, and infections.
Industry
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (2E,5Z)-3-benzyl-2-(benzylimino)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (2E,5Z)-3-benzyl-2-(benzylimino)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one
- (2E,5Z)-3-benzyl-2-(benzylimino)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (2E,5Z)-3-benzyl-2-(benzylimino)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other thiazolidinones.
Properties
Molecular Formula |
C28H20ClN3O4S |
---|---|
Molecular Weight |
530.0 g/mol |
IUPAC Name |
(5Z)-3-benzyl-2-benzylimino-5-[[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H20ClN3O4S/c29-24-13-11-21(32(34)35)15-23(24)25-14-12-22(36-25)16-26-27(33)31(18-20-9-5-2-6-10-20)28(37-26)30-17-19-7-3-1-4-8-19/h1-16H,17-18H2/b26-16-,30-28? |
InChI Key |
ICMMPUAQOJGDRU-CSMSQXLJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN=C2N(C(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)/S2)CC5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)CN=C2N(C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)S2)CC5=CC=CC=C5 |
Origin of Product |
United States |
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